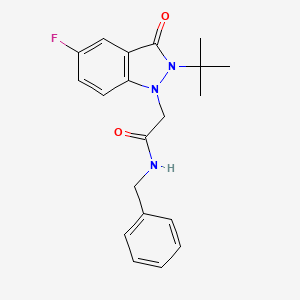![molecular formula C21H22N4O2S B6584398 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251618-33-3](/img/structure/B6584398.png)
4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is 394.14634713 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This compound could potentially be used in the synthesis of imidazole containing compounds.
Protodeboronation of Pinacol Boronic Esters
The compound could be used in the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Inhibition of Collagen Deposition
This compound could potentially be used to inhibit collagen deposition in a liver fibrosis model . It could also be used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Blocking mRNA Expression of TGF-β1
The compound could potentially be used to block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells . This could have potential applications in treating conditions related to hepatic fibrosis.
Antioxidant Properties
This compound could potentially have antioxidant properties and could reduce the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
Propriétés
IUPAC Name |
4-acetamido-N-[(4-propan-2-ylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13(2)16-9-7-15(8-10-16)12-23-21(27)20-19(24-14(3)26)18(25-28-20)17-6-4-5-11-22-17/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUINOKCSJWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B6584317.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B6584324.png)
![methyl 3-(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate](/img/structure/B6584325.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584326.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584345.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)

![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584418.png)